2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
Historical Development of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds have dominated pharmaceutical research since the 19th century, with early breakthroughs like quinine (isolated from cinchona bark) and penicillin (containing a β-lactam ring) underscoring their therapeutic potential. The imidazole ring, first characterized in the 1840s, emerged as a pivotal scaffold due to its prevalence in biological systems (e.g., histidine, nucleic acids) and its ability to form hydrogen bonds and hydrophobic interactions. By the mid-20th century, synthetic imidazole derivatives such as methotrexate (anticancer) and omeprazole (antiulcer) entered clinical use, validating the scaffold’s versatility. Concurrently, thiazole derivatives gained prominence for their role in antibiotics (e.g., sulfathiazole) and neuromodulators, driven by their metabolic stability and hydrogen-bonding capacity. The fusion of imidazole and thiazole moieties represents a strategic evolution, combining the pharmacokinetic advantages of both systems while expanding structural diversity for target-specific optimization.
Significance of Bromophenyl-Phenyl-Imidazole-Thiazole Architecture
The bromophenyl-phenyl-imidazole-thiazole architecture exemplifies a multi-functional design:
This combination of features enables precise tuning of electronic, steric, and solubility properties, making the compound a versatile candidate for probing biological targets such as kinases, carbonic anhydrases, or antimicrobial enzymes.
Contemporary Research Landscape and Scientific Importance
Recent advances in heterocyclic chemistry have prioritized hybrid systems that merge complementary pharmacophores. For instance, pyrazoline-imidazole hybrids exhibit antitumor activity, while triazole-thiazole conjugates demonstrate antimicrobial efficacy. The bromophenyl-phenyl-imidazole-thiazole scaffold aligns with this trend, offering a structurally novel platform for investigating isoform-selective enzyme inhibition—a critical challenge in drug design. Computational tools now enable rapid prediction of binding modes, as seen in studies of similar scaffolds targeting carbonic anhydrase isoforms. Additionally, fluorinated heterocycles, though absent in this compound, highlight the industry’s focus on optimizing pharmacokinetics through strategic substituent placement.
Theoretical Framework for Structure-Activity Investigations
The compound’s activity can be rationalized through key theoretical principles:
- Electronic Effects : The electron-withdrawing bromine atom on the phenyl ring polarizes the imidazole core, enhancing its electrophilicity and affinity for nucleophilic residues (e.g., cysteine thiols).
- Steric Optimization : The phenyl group at position 5 creates a steric shield, potentially reducing off-target interactions while maintaining access to deep binding pockets.
- Hydrogen-Bond Networks : The thiazole’s nitrogen and sulfur atoms, alongside the acetamide’s carbonyl group, form a hydrogen-bonding triad capable of mimicking natural substrates or cofactors.
- Conformational Dynamics : The sulfanyl linker’s rotational freedom allows the molecule to adopt multiple binding poses, a feature exploited in allosteric modulation studies.
These principles guide the systematic modification of substituents to balance potency, selectivity, and solubility—a cornerstone of modern medicinal chemistry.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSPVSHQRNHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with chloroacetyl chloride.
Coupling Reaction: The imidazole and thiazole rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final product is obtained by reacting the coupled intermediate with acetic anhydride and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole or thiazole rings.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in cervical and bladder cancer models with IC50 values indicating significant potency.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties against several viral strains. In vitro studies have demonstrated effectiveness against herpes simplex virus type 1 (HSV-1) and other viral infections.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This property suggests potential applications in treating neurological disorders.
Case Studies
-
Cytotoxicity Assessment :
A study conducted on a panel of human cancer cell lines demonstrated that the compound significantly inhibited cell growth in multiple types of cancer, suggesting its potential as a lead compound for anticancer drug development . -
Antiviral Screening :
In another study focusing on antiviral properties, several analogs were tested against viral strains, revealing promising results that warrant further investigation into their mechanism of action . -
Enzyme Activity :
Compounds similar to this one have shown high inhibitory activity against AChE, indicating their potential use in treating conditions like Alzheimer’s disease and other cognitive impairments .
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Key Observations :
- The imidazole core in the target compound may offer stronger hydrogen-bonding capacity compared to 1,2,4-triazoles due to its two adjacent nitrogen atoms .
- Bromophenyl and chlorophenyl substituents () enhance electrophilicity, whereas methoxy groups () improve solubility via electron-donating effects.
Infrared Spectroscopy (IR)
Biological Activity
The compound 2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that integrates imidazole and thiazole moieties, which are known for their diverse pharmacological properties. The following sections will explore the synthesis, characterization, and biological activities of this compound based on current research findings.
Synthesis and Characterization
The synthesis of 2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the Imidazole Ring : Utilizing 4-bromobenzaldehyde and phenyl hydrazine to form the imidazole structure.
- Thiazole Integration : The introduction of the thiazole moiety through cyclization reactions involving thioamide derivatives.
- Final Acetylation : The final product is obtained by acetylating the amine group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have shown that compounds containing both thiazole and imidazole rings exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl group enhances lipophilicity, potentially improving membrane permeability and activity against microbial pathogens .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been associated with cytotoxic effects in several cancer cell lines. For example, similar thiazole-imidazole hybrids have shown promising results in inhibiting cell proliferation in breast and lung cancer models. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as the Bcl-2 family proteins .
Enzyme Inhibition
Inhibition studies have identified that thiazole-containing compounds can act as effective inhibitors of various enzymes, including α-glucosidase and other enzymes involved in metabolic pathways. This property is particularly relevant for developing treatments for diabetes and metabolic syndrome .
Case Studies
- Antimicrobial Efficacy : A study reported that a related thiazole-imidazole compound exhibited an IC50 value of 15 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that compounds similar to 2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide had IC50 values below 20 µM against human breast cancer cells (MCF-7), showcasing their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key observations include:
- Bromophenyl Substitution : Enhances biological activity due to increased electron density and hydrophobic interactions.
- Thiazole Ring : Essential for maintaining cytotoxic activity; modifications at specific positions can lead to enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Imidazole core formation : Condensation of 4-bromobenzaldehyde with ammonium acetate and phenylacetic acid derivatives under reflux in acetic acid .
- Thioether linkage : Reaction of the imidazole intermediate with mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Acetamide coupling : Final coupling with 2-aminothiazole using EDCI/HOBt as coupling agents in anhydrous DCM .
- Key Optimization : Solvent choice (DMF for solubility) and catalyst selection (e.g., EDCI for amide bond stability) are critical for yield improvement.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm; thiazole protons at δ 7.2–7.3 ppm) .
- FT-IR : Confirm S-H bond absence (post-thioether formation) and amide C=O stretch (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ ≈ 509.02 Da) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .
- In silico docking : Preliminary target identification using AutoDock Vina to assess binding affinity to enzymes like COX-2 or kinases .
Advanced Research Questions
Q. How can regioselectivity challenges during imidazole ring formation be addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Optimize stoichiometry of ammonium acetate and reaction time using response surface methodology to minimize byproducts .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to enhance cyclization efficiency .
- In situ monitoring : Use HPLC-MS to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve discrepancies between computational and experimental crystallographic data?
- Methodological Answer :
- Refinement protocols : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy rates, reducing R-factor discrepancies .
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09 at B3LYP/6-31G* level) .
- Twinned data handling : Apply TWINLAW in SHELXL to deconvolute overlapping reflections in cases of crystal twinning .
Q. How is structure-activity relationship (SAR) analysis performed for thiazole-acetamide derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace bromophenyl with fluorophenyl) and test activity changes .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (amide) and hydrophobic (thiazole) motifs .
- QSAR modeling : Develop regression models correlating logP, polar surface area, and IC₅₀ values .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across assay platforms?
- Methodological Answer :
- Assay standardization : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Membrane permeability correction : Adjust for false negatives by measuring cellular uptake via LC-MS .
- Meta-analysis : Compare data across literature (e.g., similar imidazole-thiazole hybrids) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
